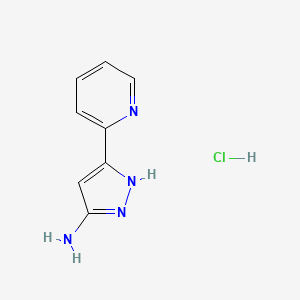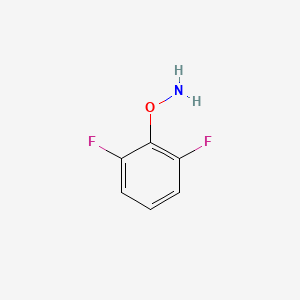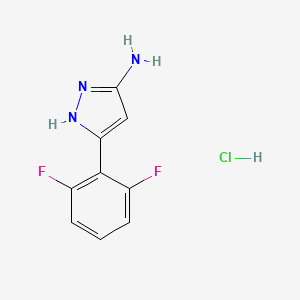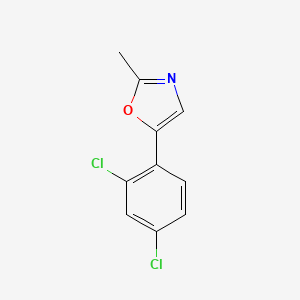
3-Fluoro-N-hydroxypyridine-4-carbimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-hydroxypyridine-4-carbimidoyl Chloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activity and reactivity.
Métodos De Preparación
The synthesis of 3-Fluoro-N-hydroxypyridine-4-carbimidoyl Chloride involves several steps. One common method includes the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-Fluoro-N-hydroxypyridine-4-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Fluoro-N-hydroxypyridine-4-carbimidoyl Chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: It is explored for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-hydroxypyridine-4-carbimidoyl Chloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature affects the compound’s reactivity and interaction with biological molecules. This can lead to the inhibition of specific enzymes or receptors, affecting various biological pathways .
Comparación Con Compuestos Similares
3-Fluoro-N-hydroxypyridine-4-carbimidoyl Chloride can be compared with other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
These compounds share similar properties due to the presence of fluorine atoms but differ in their specific reactivity and applications. The unique positioning of the fluorine atom in this compound gives it distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C6H4ClFN2O |
|---|---|
Peso molecular |
174.56 g/mol |
Nombre IUPAC |
3-fluoro-N-hydroxypyridine-4-carboximidoyl chloride |
InChI |
InChI=1S/C6H4ClFN2O/c7-6(10-11)4-1-2-9-3-5(4)8/h1-3,11H |
Clave InChI |
NFNBHOIZRRFSKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C(=NO)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine](/img/structure/B13700772.png)
![4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B13700775.png)
![2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B13700779.png)




![tert-Butyl (S)-2-(Fmoc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate](/img/structure/B13700801.png)

![2,5-Diamino-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B13700814.png)
